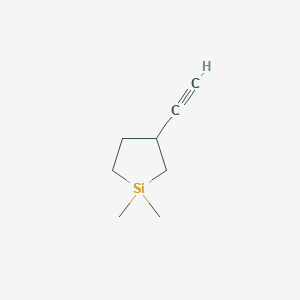
3-Ethynyl-1,1-dimethylsilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of an ethynyl group attached to a silolane ring, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,1-dimethylsilolane typically involves the reaction of 1,1-dimethylsilolane with an ethynylating agent under controlled conditions. One common method involves the use of ethynyltrimethylsilane as a precursor, which undergoes a series of reactions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a pure product suitable for various applications.
化学反应分析
Types of Reactions
3-Ethynyl-1,1-dimethylsilolane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of functionalized silolane derivatives .
科学研究应用
3-Ethynyl-1,1-dimethylsilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 3-Ethynyl-1,1-dimethylsilolane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in various biological effects.
相似化合物的比较
Similar Compounds
3-Ethynylanisole: Similar in structure but contains a methoxy group instead of a silolane ring.
4-Ethynyltoluene: Contains a toluene ring with an ethynyl group attached.
2-Ethynylanisole: Another anisole derivative with an ethynyl group.
Uniqueness
3-Ethynyl-1,1-dimethylsilolane is unique due to the presence of the silolane ring, which imparts distinct chemical properties compared to other ethynyl-substituted compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
属性
分子式 |
C8H14Si |
|---|---|
分子量 |
138.28 g/mol |
IUPAC 名称 |
3-ethynyl-1,1-dimethylsilolane |
InChI |
InChI=1S/C8H14Si/c1-4-8-5-6-9(2,3)7-8/h1,8H,5-7H2,2-3H3 |
InChI 键 |
QTGKIUGKDWUKMS-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CCC(C1)C#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




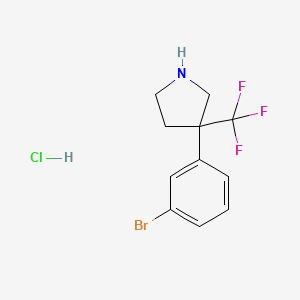
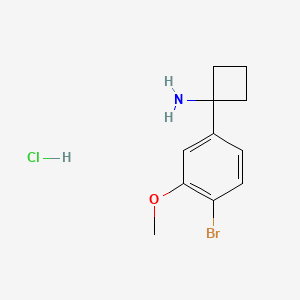

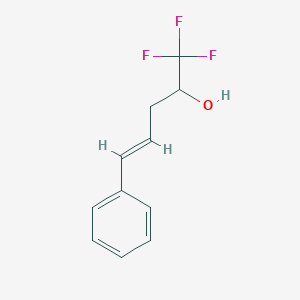
![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)

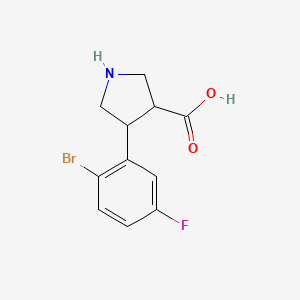

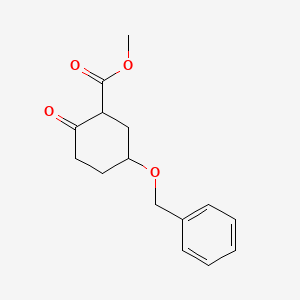
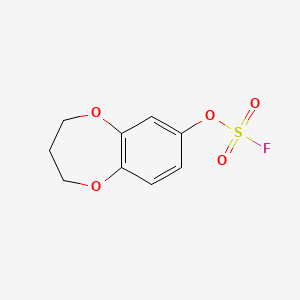
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)

